The synthesis of Sativex involves the extraction and purification of cannabinoids from cannabis plants. The production process typically uses liquid carbon dioxide as an extraction solvent, allowing for the separation of THC and CBD while minimizing the presence of unwanted compounds .
Recent advancements in synthetic methods have focused on continuous-flow protocols for producing THC analogs. These methods enhance control over reaction conditions and improve scalability, which is crucial for pharmaceutical production. For example, specific acid-catalyzed reactions have been optimized to yield high selectivity for tetrahydrocannabinol products .
The molecular formula for both THC and CBD is , with a molecular weight of approximately 314.47 g/mol . The structures of these compounds are characterized by their phenolic rings and aliphatic side chains.
Both compounds exhibit significant lipophilicity due to their hydrocarbon structures, which influences their pharmacokinetic properties .
The chemical reactions involved in the synthesis of Sativex components include:
Recent studies have highlighted the use of Lewis acids in facilitating these reactions efficiently, allowing for higher yields of desired cannabinoid products .
Sativex exerts its effects primarily through interaction with the endocannabinoid system. THC acts as a partial agonist at cannabinoid receptors CB1 and CB2:
The combined action of THC and CBD in Sativex has been shown to produce synergistic effects that enhance analgesic properties while potentially mitigating some psychoactive effects associated with THC alone .
These properties contribute to Sativex's pharmacokinetics, including absorption rates and distribution within the body .
Sativex has been clinically approved for use in:
Research continues into additional therapeutic applications, including potential uses in treating conditions such as epilepsy, anxiety disorders, and other chronic pain syndromes due to its diverse pharmacological profile .
Sativex® (nabiximols) contains a near 1:1 ratio of Δ9-tetrahydrocannabinol (THC) and cannabidiol (CBD) derived from Cannabis sativa L. The primary mechanism involves differential engagement of cannabinoid receptors CB1 and CB2. THC acts as a partial agonist at both CB1 (Ki = 5.05-80.3 nM) and CB2 (Ki = 3.13-75.3 nM) receptors, with higher affinity for CB2 receptors in certain assays [1] [2]. In contrast, CBD exhibits negligible direct agonism but functions as a negative allosteric modulator of CB1 receptors, reducing the efficacy and binding affinity of THC and endocannabinoids like anandamide [1] [5]. This modulation is therapeutically significant as it mitigates psychomimetic effects while permitting beneficial neuromodulation [1].
Activation of CB1 receptors, predominantly located on presynaptic neuronal terminals, initiates Gi/o-protein signaling that inhibits adenylyl cyclase, reduces cAMP production, and modulates ion channels [8] [3]. This leads to:
CB2 receptors, primarily expressed on immune cells (microglia, astrocytes), engage distinct pathways:
Table 1: Signal Transduction Pathways Activated by Sativex® Components at Cannabinoid Receptors
Receptor | G-Protein Coupling | Primary Signaling Pathways | Cellular Outcome |
---|---|---|---|
CB1 | Gi/o | ↓ cAMP/PKA, ↓ Ca²⁺ influx, ↑ K⁺ efflux | Neurotransmitter release inhibition, neuronal hyperpolarization |
CB2 | Gi/o | ↓ cAMP/PKA, ↑ MAPK (ERK/JNK/p38), ↑ PPARγ | Anti-inflammatory response, reduced microglial activation |
Sativex® modulates the endocannabinoid system (ECS) in neurodegenerative conditions characterized by neuroinflammation and neuronal hyperexcitability. In multiple sclerosis (MS), Sativex® reduces spasticity through dual mechanisms: (1) CB1-mediated suppression of glutamatergic excitotoxicity in motor pathways, and (2) CB2-mediated attenuation of microglial activation and cytokine release in spinal cord and cortical regions [3] [7]. Neurophysiological studies demonstrate that Sativex® significantly increases intracortical inhibition (measured via paired-pulse TMS) and reduces spinal excitability (Hmax/Mmax ratio) in MS patients with spasticity [7].
In Huntington’s disease (HD), dysregulated ECS contributes to striatal degeneration. Sativex® components preserve neuronal function by:
For Parkinson’s disease (PD), THC:CBD combinations mitigate dopaminergic neuron loss by:
Alzheimer’s pathology is modified through CB1-dependent reduction of amyloid-β-induced excitotoxicity and enhanced neurotrophic support via BDNF upregulation [3].
The 1:1 THC:CBD ratio in Sativex® creates pharmacodynamic synergy that enhances therapeutic outcomes while minimizing adverse effects. Key interactions include:
Psychoactivity Modulation: CBD reduces THC-induced anxiety, tachycardia, and euphoria via CB1 negative allosteric modulation and 5-HT1A receptor activation [1] [4]. A clinical study found equivalent psychoactive effects between 15 mg oral THC and high-dose Sativex® (16.2 mg THC + 15 mg CBD), despite higher THC exposure, confirming CBD’s mitigating role [4].
Analgesic Enhancement: CBD potentiates THC’s antinociceptive effects through TRPV1 desensitization and adenosine uptake inhibition, extending pain relief duration in neuropathic pain models [5] [10].
Anti-spasticity Synergy: In MS spasticity, CBD enhances GABAergic transmission while THC modulates glutamatergic hyperactivity, producing greater functional improvement than either cannabinoid alone. Clinical trials demonstrate that the 1:1 ratio yields a ≥30% spasticity reduction in significantly more patients than placebo [7] [10].
Neuroprotective Cooperation: CBD amplifies THC’s antioxidative effects by regenerating oxidized THC metabolites and enhancing endogenous antioxidant systems (glutathione peroxidase, reductase) [5] [8].
Beyond cannabinoid receptors, Sativex® components engage alternative targets mediating neuroprotection:
TRPV1 Channels: Both THC and CBD act as TRPV1 agonists at therapeutic concentrations (EC₅₀: CBD = 3.5 μM, THC = 1.5 μM) [5] [8]. Activation induces calcium influx leading to:
Serotonergic System: CBD exhibits high-affinity binding (Ki = 16 nM) to 5-HT1A receptors [5]. This engagement:
Table 2: Concentration-Dependent Neuroprotective Targets of Sativex® Components
Target | CBD Activity (Concentration Range) | THC Activity | Neuroprotective Outcome |
---|---|---|---|
TRPV1 | Agonist (>1-10 μM) | Partial agonist | Reduced excitotoxicity, pain desensitization |
5-HT1A | Agonist (Ki = 16 nM) | Weak affinity | Anxiolysis, neurogenesis enhancement |
PPARγ | Activator (1-10 μM) | Weak activator | Anti-inflammatory gene transcription, Aβ reduction |
T-type Ca²⁺ | Inhibitor (1-10 μM) | No activity | Attenuation of seizure activity |
Additional pathways include:
Sativex® exhibits complex pharmacokinetic properties with significant inter-subject variability due to administration route, metabolic polymorphisms, and cannabinoid interactions:
Absorption and Distribution: Oromucosal administration achieves peak plasma concentrations (Cmax) within 2-4 hours, with THC Cmax = 5.1 ng/mL (low dose) and 15.3 ng/mL (high dose). Bioavailability (~30%) exceeds oral formulations due to bypassed first-pass metabolism, though remains lower than smoked cannabis [1] [4]. Both THC and CBD display high lipophilicity (logP >5), accumulating in adipose tissue with volume of distribution >100 L/kg [1] [6].
Metabolism: Hepatic cytochrome P450 enzymes (primarily CYP2C9, CYP3A4, CYP2C19) oxidize THC to active 11-OH-THC and subsequently to 11-COOH-THC. CBD undergoes hydroxylation to 7-OH-CBD and oxidation to 7-COOH-CBD [1] [6]. Notable interactions:
Elimination: Terminal half-life ranges 24-36 hours for THC and 18-33 hours for CBD, with prolonged elimination from adipose stores. Excretion occurs primarily via feces (40%) and urine (25%) as glucuronide conjugates [1] [6].
Table 3: Pharmacokinetic Parameters of Sativex® Components Following Oromucosal Administration
Parameter | THC | CBD | Key Influencing Factors |
---|---|---|---|
Tmax (h) | 3.3-4.0 | 2.5-4.5 | Mucosal blood flow, spray technique |
Cmax (ng/mL per mg) | 0.31 (low dose), 0.94 (high dose) | 0.23 (low dose), 0.25 (high dose) | Body fat percentage, genetic metabolism |
Bioavailability | 30-35% | 25-30% | Hepatic first-pass effect, food co-administration |
Active Metabolites | 11-OH-THC (equipotent) | 7-OH-CBD (low activity) | CYP2C9/CYP3A4 activity |
Elimination Half-life | 24-36 h | 18-33 h | Adipose tissue sequestration |
Sources of pharmacokinetic variability include:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7